molecular formula C8H8ClNO B8084323 Phenylacetohydroximoyl chloride

Phenylacetohydroximoyl chloride

Cat. No. B8084323
M. Wt: 169.61 g/mol
InChI Key: GZBWRHWHHPBVHE-UHFFFAOYSA-N
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Patent
US06018069

Procedure details

Phenylacetaldehyde oxime (40.5 g, 300 mmol) was dissolved in acetonitrile (100 ml). To the solution, a 6.7% aqueous hydrochloric acid (145 g) and then an 8.5% so aqueous sodium hypochlorite (262 g, 299 mmol) were added dropwise at -10° C. over 2.3 hours. The mixture was stirred at -5° C. for 30 minutes and then combined with toluene (200 ml) for extraction. The separated organic layer was washed twice with water (200 ml). Reversed phase HPLC revealed that the extract contained 40.3 g (238 mmol, yield 79%) of the desired compound. The solution was used in the next step without concentration.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
Quantity
262 g
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[N:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:11].Cl[O-].[Na+]>C(#N)C>[C:1]1([CH2:7][C:8]([Cl:11])=[N:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=NO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
145 g
Type
reactant
Smiles
Cl
Name
Quantity
262 g
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
combined with toluene (200 ml) for extraction
WASH
Type
WASH
Details
The separated organic layer was washed twice with water (200 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=NO)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 238 mmol
AMOUNT: MASS 40.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.